molecular formula C13H11ClINO2 B1439444 (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol CAS No. 1186405-17-3

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Cat. No. B1439444
M. Wt: 375.59 g/mol
InChI Key: ARAADPSBHNGSLJ-UHFFFAOYSA-N
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Description

“(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. This compound also contains benzyloxy, chloro, and iodo substituents, as well as a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various substituents attached at the appropriate positions. The benzyloxy group would likely be attached via an ether linkage, the chloro and iodo groups would be directly attached to the carbon atoms of the pyridine ring, and the methanol group would be attached via a single bond .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be quite varied, depending on the specific conditions and reagents used. The presence of the pyridine ring, as well as the various substituents, could allow for a wide range of reactions. For example, the benzyloxy group could potentially undergo reactions involving the benzyl ether linkage .

Scientific Research Applications

  • Synthetic Applications : The compound is involved in synthetic routes to other chemicals. For instance, Miljković et al. (1992) discussed the use of similar compounds in synthesizing 2-deoxy-2-iodo-D-mannopyranose derivatives, highlighting its utility in complex chemical syntheses (Miljković et al., 1992).

  • Photoreorganization Studies : Dalal et al. (2017) studied the photo-reorganization of related compounds, which led to the formation of angular pentacyclic compounds, demonstrating its importance in photochemical research (Dalal et al., 2017).

  • Catalysis Research : Deutsch et al. (2007) investigated the use of similar compounds in the acid-catalysed condensation of glycerol, showing its potential in catalysis and chemical transformations (Deutsch et al., 2007).

  • Molecular Docking and Drug Synthesis : Jayanna et al. (2013) used related compounds in the synthesis of novel chemical derivatives, followed by molecular docking studies for antimicrobial and analgesic activities, indicating its role in drug discovery (Jayanna et al., 2013).

  • Chemical Reactions and Mechanism Studies : Gilchrist et al. (1985) examined the reactions of similar compounds, contributing to a deeper understanding of chemical mechanisms (Gilchrist et al., 1985).

  • Green Synthesis Approaches : Ágai et al. (2004) developed environmentally benign synthesis methods involving related compounds, emphasizing the importance of green chemistry (Ágai et al., 2004).

  • Antitubercular Activity Exploration : Bisht et al. (2010) synthesized and tested the antitubercular activity of compounds similar to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, indicating its potential in medicinal chemistry (Bisht et al., 2010).

Future Directions

The potential future directions for research involving “(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol” could be quite varied, given the complexity of this compound. Potential areas of interest could include exploring its synthesis in more detail, investigating its reactivity under various conditions, and exploring potential applications in areas such as pharmaceuticals or materials science .

properties

IUPAC Name

(6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAADPSBHNGSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670634
Record name [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

CAS RN

1186405-17-3
Record name 6-Chloro-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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